3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one
Overview
Description
“3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one” is a chemical compound that belongs to the class of pyrazoles . Pyrazoles are a class of compounds containing a five-membered aromatic ring with three carbon atoms, two nitrogen atoms, and two double bonds .
Synthesis Analysis
The synthesis of pyrazoles often involves the cyclocondensation of α, β -unsaturated aldehydes/ketones with substituted phenylhydrazine . This reaction can be catalyzed by vitamin B1 and is characterized by simple operation, metal-free catalysis, and acid or base-free catalysis . The yield of this reaction can range from 78% to 92% .Molecular Structure Analysis
The molecular formula of “3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one” is C7H10N2O . The molecular weight of this compound is 138.1671 .Chemical Reactions Analysis
The chemical reactions of pyrazoles are diverse and can be influenced by various factors. For instance, the reaction of pyrazoles with α, β -unsaturated aldehydes/ketones can yield 1,3,5-trisubstituted pyrazoles . The reaction conditions and the nature of the substituents can significantly affect the outcome of these reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one” can be inferred from its structure and the properties of similar compounds. For instance, it is likely to be a solid at room temperature . The compound has been characterized by HR-MS, FT-IR, 1H NMR, and 13C NMR spectroscopy .Scientific Research Applications
Certainly! Let’s delve into the scientific research applications of 3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one . This compound, also known as imidazole , has a five-membered heterocyclic structure with three carbon atoms, two nitrogen atoms, and two double bonds. Imidazole exhibits both acidic and basic properties and is highly soluble in water and polar solvents .
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Antibacterial Agents
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Antiprotozoal Agents
Future Directions
The future directions in the research of pyrazoles, including “3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one”, could involve exploring their potential applications in various fields such as medicine, agriculture, and industry . Additionally, the development of greener and more economical synthetic methods for pyrazoles could be a significant area of future research .
properties
IUPAC Name |
5-cyclopropyl-2-methyl-4H-pyrazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-9-7(10)4-6(8-9)5-2-3-5/h5H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASIMTHXMZSLSDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(=N1)C2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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